molecular formula C14H21B B1375438 1-Bromo-3-n-octylbenzene CAS No. 663949-34-6

1-Bromo-3-n-octylbenzene

Cat. No.: B1375438
CAS No.: 663949-34-6
M. Wt: 269.22 g/mol
InChI Key: SVXNIBGYTOIBPP-UHFFFAOYSA-N
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Description

1-Bromo-3-n-octylbenzene: is an organic compound with the chemical formula C14H21Br . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-n-octylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: The industrial production of this compound typically involves the bromination of octylbenzene using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-n-octylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-n-octylbenzene is primarily utilized as a reagent in organic synthesis. It serves as a precursor for various chemical transformations, including:

  • Grignard Reactions : The compound can be converted into a Grignard reagent, which is useful for forming carbon-carbon bonds in organic synthesis.
  • Suzuki Coupling : It participates in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials:

  • Polymer Chemistry : The compound can be used to synthesize functionalized polymers through radical polymerization techniques. These polymers may exhibit enhanced properties such as thermal stability and solubility.
  • Nanotechnology : Its derivatives are investigated for use in nanomaterials, where they can serve as surfactants or stabilizers in nanoparticle synthesis.

Biological Studies

Research indicates that halogenated compounds like this compound may have bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest that certain brominated compounds exhibit antimicrobial effects against various pathogens, making them candidates for further pharmacological exploration.
  • Toxicological Assessments : Investigations into the toxicity of brominated compounds are crucial for understanding their environmental impact and safety profiles.

Case Study 1: Synthesis of Biaryls via Suzuki Coupling

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields while minimizing by-products. This method showcased the utility of aryl bromides in forming complex organic structures relevant to medicinal chemistry.

Case Study 2: Development of Functionalized Polymers

Research on polymerization techniques using this compound highlighted its role as a comonomer in creating functionalized polymers with tailored properties. These polymers exhibited improved mechanical strength and thermal stability, making them suitable for applications in coatings and adhesives.

Safety and Handling Considerations

While this compound is valuable in research and industry, it is essential to handle it with care due to potential health hazards associated with brominated compounds. Safety data sheets recommend using appropriate personal protective equipment (PPE) when working with this compound to minimize exposure risks.

Mechanism of Action

The mechanism of action of 1-Bromo-3-n-octylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, such as nucleophilic substitution or proton removal, to yield the final product .

Comparison with Similar Compounds

  • 1-Bromo-2-n-octylbenzene
  • 1-Bromo-4-n-octylbenzene
  • 1-Chloro-3-n-octylbenzene

Comparison: 1-Bromo-3-n-octylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers, such as 1-Bromo-2-n-octylbenzene and 1-Bromo-4-n-octylbenzene, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

1-Bromo-3-n-octylbenzene, a brominated aromatic compound, has garnered attention due to its potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in various fields, including pharmaceuticals and agrochemicals. This article synthesizes available research findings on the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C14H21Br
  • Molecular Weight : 281.23 g/mol
  • CAS Number : 67410013

The compound is a member of the bromobenzene family and features an octyl group attached to the benzene ring, which influences its lipophilicity and biological interactions.

Toxicity Studies

Research indicates that this compound exhibits significant toxicity in various biological models. A study on Wistar rats demonstrated that the compound's absorption rate was substantial when administered orally, with approximately 78% of the dose recovered in urine within 24 hours . The primary metabolites identified include conjugates of phenolic compounds, which suggest that metabolic pathways involving glucuronidation and sulfation are active in detoxifying this compound.

Study Parameter Result
Absorption Rate78% (urinary excretion)
Major MetabolitesSulfate and glucuronide conjugates
Primary Excretion PathwayUrinary excretion

Enzyme Inhibition

Recent studies have explored the enzyme inhibition properties of brominated compounds, including derivatives related to this compound. Notably, bromophenols have shown effective inhibition against cholinesterase enzymes, which are critical in neurotransmission and are targeted in Alzheimer's disease treatments. The inhibition constants (Ki values) for these compounds ranged from 0.13 nM to 14.74 nM , indicating potent activity .

Case Study 2: Environmental Impact Assessment

Environmental assessments have highlighted the persistence of brominated compounds like this compound in aquatic ecosystems. Laboratory studies showed that exposure to concentrations as low as 0.5 mg/L resulted in significant toxicity to aquatic organisms, impacting reproductive success and survival rates . This raises concerns regarding its environmental footprint and necessitates further research into bioremediation strategies.

Properties

IUPAC Name

1-bromo-3-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNIBGYTOIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663949-34-6
Record name 1-Bromo-3-n-octylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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